molecular formula C15H17N3O2 B12897870 6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823795-25-1

6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12897870
CAS No.: 823795-25-1
M. Wt: 271.31 g/mol
InChI Key: IXFFUUNLJPIHJR-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Final Coupling with Propanone: The final step involves coupling the intermediate with propanone under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)ethanone
  • 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)butan-1-one

Uniqueness

1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of both the dimethylamino and hydroxyphenyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

823795-25-1

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]propan-1-one

InChI

InChI=1S/C15H17N3O2/c1-4-12(19)11-9-16-14(17-15(11)18(2)3)10-7-5-6-8-13(10)20/h5-9,20H,4H2,1-3H3

InChI Key

IXFFUUNLJPIHJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O

Origin of Product

United States

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